Phenanthridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

DNA and RNA Binding and Fluorescence

Phenanthridines and their derivatives have been extensively studied for their ability to bind to DNA and RNA. This interaction is facilitated by the molecule's planar structure, allowing it to intercalate between the base pairs of the nucleic acid []. This binding property has led to several important applications in scientific research:

- DNA and RNA staining: Ethidium bromide (EtBr) and propidium iodide (PI) are two widely used phenanthridine derivatives that bind to double-stranded DNA and RNA, respectively. They fluoresce upon binding, making them valuable tools for visualizing and quantifying nucleic acids in biological samples [].

- Study of DNA-protein interactions: Phenanthridine derivatives can be used to study interactions between DNA and proteins. By attaching a fluorescent probe to the phenanthridine molecule, researchers can monitor the binding and movement of proteins on DNA [].

Antiparasitic and Antitumor Activity

Several naturally occurring phenanthridines, such as trisphaeridine and decarine, exhibit antiparasitic activity against various protozoan parasites []. The specific mechanism of action of these compounds is not fully understood, but they are believed to disrupt the parasite's life cycle []. Additionally, some phenanthridine derivatives have shown promising antitumor activity in preclinical studies [].

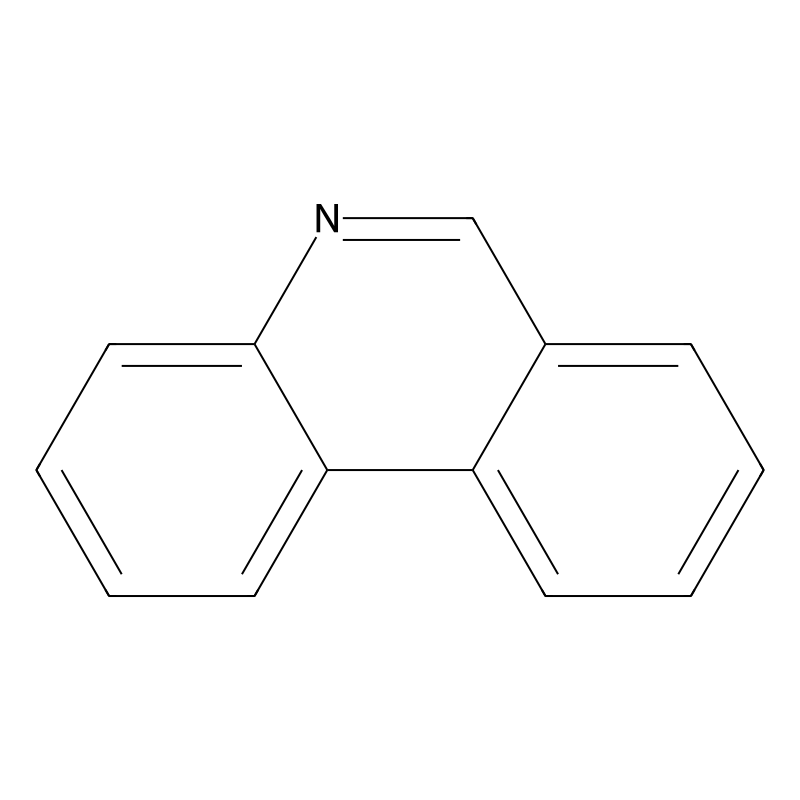

Phenanthridine is a nitrogen-containing heterocyclic compound with the molecular formula . It is structurally characterized by a fused three-ring system, which includes two benzene rings and one pyridine ring. First synthesized in 1891 by Amé Pictet and H. J. Ankersmit through the pyrolysis of a condensation product of benzaldehyde and aniline, phenanthridine has since gained recognition for its properties as a DNA-binding fluorescent dye, particularly in the form of derivatives like ethidium bromide and propidium iodide .

- Pictet–Hubert Reaction: This reaction involves the formation of phenanthridine from 2-aminobiphenyl and formaldehyde in the presence of zinc chloride at elevated temperatures .

- Morgan–Walls Reaction: An improved version of the Pictet–Hubert reaction, utilizing phosphorus oxychloride and nitrobenzene as solvents .

- Bischler–Napieralski Reaction: Similar to the Pictet–Hubert reaction, it facilitates the synthesis of phenanthridine derivatives .

- Iodine-Supported C–H Amination: This method allows for the synthesis of phenanthridines through intramolecular reactions under benign conditions .

Phenanthridine can also engage in acid-base reactions, forming salts upon neutralization with acids .

Phenanthridine exhibits significant biological activity, particularly as an intercalating agent that binds to DNA. Its derivatives are widely used in molecular biology for staining nucleic acids due to their ability to fluoresce upon binding. Ethidium bromide, a well-known derivative, is commonly employed in gel electrophoresis to visualize DNA bands. Additionally, phenanthridine derivatives have shown potential anti-cancer properties and antimicrobial activity .

Several methods exist for synthesizing phenanthridine:

- Pictet-Hubert Reaction: As mentioned, this classic method involves heating 2-aminobiphenyl with formaldehyde in the presence of zinc chloride.

- Morgan-Walls Reaction: A variation that employs phosphorus oxychloride and nitrobenzene as solvents to enhance yields and reduce by-products .

- Hendrickson Reagent Method: A more recent approach that utilizes mild conditions for synthesizing variously substituted phenanthridines .

- Iodine-Supported Methods: These involve visible light and air to facilitate intramolecular C–H amination reactions .

Phenanthridine and its derivatives find applications across multiple fields:

- Molecular Biology: Used as fluorescent dyes for DNA visualization.

- Pharmaceuticals: Investigated for potential anti-cancer and antimicrobial agents.

- Materials Science: Explored for use in photonic materials due to their unique optical properties .

Studies on phenanthridine interactions primarily focus on its binding affinity with nucleic acids. Research indicates that phenanthridine derivatives can intercalate between base pairs in DNA, which not only enables visualization techniques but also influences biological processes such as replication and transcription. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications .

Phenanthridine shares structural similarities with several other nitrogen heterocycles. Here are some notable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Acridine | Nitrogen heterocycle | Known for its use in dyes and antimalarial agents |

| Quinoline | Nitrogen heterocycle | Exhibits antibacterial properties |

| Isoquinoline | Nitrogen heterocycle | Notable for its presence in various natural products |

Uniqueness of Phenanthridine

Phenanthridine is unique due to its specific three-ring system that allows effective intercalation with DNA, making it particularly valuable in biological applications compared to its counterparts like acridine or quinoline, which have different binding mechanisms and biological activities.

Phenanthridine’s core structure consists of a fused tricyclic system: two benzene rings flanking a pyridine-like ring with a nitrogen atom at position 9 (Figure 1). This arrangement confers planarity and aromatic stability, critical for its biological activity. Its isomer, acridine, differs by the nitrogen’s position (central ring vs. position 9), altering electronic properties and reactivity.

| Property | Phenanthridine | Acridine |

|---|---|---|

| Molecular Formula | C₁₃H₉N | C₁₃H₉N |

| Nitrogen Position | Position 9 | Central ring |

| Planarity | High | High |

| Basicity | Weak (pK~a ~5.1) | Weak (pK~a ~5.1) |

Table 1: Structural Comparison of Phenanthridine and Acridine

The nitrogen atom at position 9 imparts weak basicity, enabling interactions with nucleic acids. Functionalization at positions 3, 6, and 8 modulates electronic properties, influencing applications in optoelectronics and drug design.

Historical Discovery and Early Synthetic Routes

Phenanthridine was first synthesized in 1891 by Amé Pictet and H. J. Ankersmit via pyrolysis of benzaldehyde-aniline condensates. Early methods included:

- Pictet–Hubert Reaction: Cyclization of N-acyl-o-xenylamine with ZnCl₂ at 250–300°C, yielding phenanthridine in low (~30–50%) yield.

- Morgan–Walls Reaction: Dehydrative cyclization of o-formamidobiphenyl with POCl₃ in nitrobenzene, achieving ~42% yield.

These methods laid the groundwork for modern syntheses but faced challenges in scalability and selectivity.

Natural Occurrence in Alkaloids and Bioactive Compounds

Phenanthridine derivatives are prevalent in alkaloids, particularly in the benzo[c]phenanthridine and phenanthroindolizidine families:

Table 2: Bioactive Phenanthridine Alkaloids

These natural products exhibit antitumor, antimicrobial, and neuroprotective effects, often mediated by DNA intercalation or enzyme inhibition.

Physical Description

Solid; [CAMEO] Light brown crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H301 (92.68%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

260-36-6